molecular formula C12H15NO5 B7942733 Tert-butyl 2-(4-nitrophenoxy)acetate

Tert-butyl 2-(4-nitrophenoxy)acetate

Cat. No.: B7942733
M. Wt: 253.25 g/mol
InChI Key: ASMSZGIOBJIOLQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C12H15NO5. It is characterized by the presence of a tert-butyl ester group and a nitrophenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-nitrophenoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-nitrophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-nitrophenoxy)acetate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These reactions are mediated by various enzymes and chemical reagents, depending on the specific application .

Comparison with Similar Compounds

    Tert-butyl 2-(4-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a nitro group.

    Tert-butyl 2-(4-chlorophenoxy)acetate: Contains a chloro group instead of a nitro group.

    Tert-butyl 2-(4-aminophenoxy)acetate: Features an amino group in place of the nitro group.

Uniqueness: Tert-butyl 2-(4-nitrophenoxy)acetate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential for various chemical transformations. The nitro group can participate in redox reactions, making the compound versatile for different applications in synthesis and research .

Properties

IUPAC Name

tert-butyl 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-17-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMSZGIOBJIOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-nitrophenol (3.00 g, 21.6 mmol) and K2CO3 (6.00 g, 43.4 mmol) in DMF (50 mL), t-butyl bromoacetate (2.90 mL, 19.6 mmol) was added. The mixture was stirred at room temperature for 5 h. Water and EtOAc were added. The organic phase was separated, washed with water, then with aq. 1N NaOH and brine. It was dried over Na2SO4, concentrated in vacuo to give tert-butyl 2-(4-nitrophenoxy)acetate as a solid.
Quantity
3 g
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reactant
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6 g
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2.9 mL
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reactant
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50 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4-Nitrophenol (13.9 g, 100 mmol) was dissolved in N,N-dimethylformamide (20 ml), and t-butyl bromoacetate (29.3 g, 150 mmol) and potassium carbonate (27.6 g, 200 mmol) were added, which was followed by stirring at 70° C. for 4 hours. The reaction mixture was diluted with ethyl acetate (100 ml), washed with water, and the aqueous layer was extracted with ethyl acetate. The extract and the previously-obtained organic layer were combined. The mixture was washed with water and dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure, and the residue was purified by silica gel column chromatography. (n-hexane/ethyl acetate=5/1) and recrystallized from a mixed solvent of ethyl acetate and n-hexane to give 21.8 g of t-butyl 4-nitrophenoxyacetate as pale-yellow crystals (86%).
Quantity
13.9 g
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reactant
Reaction Step One
Quantity
20 mL
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solvent
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29.3 g
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reactant
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27.6 g
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reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a 100-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 4-nitrophenol (1 g, 7.12 mmol, 1.00 equip, 99%), tert-butyl 2-bromoacetate (1.68 g, 8.53 mmol, 1.00 equip), potassium carbonate (1.49 g, 10.60 mmol, 1.50 equip, 99%), and tetrahydrofuran (50 mL). The resulting solution was stirred for 4 h at 70° C. in an oil bath. The resulting solution was diluted with water (150 mL). The resulting solution was extracted with ethyl acetate (3×100 mL) and the organic layers combined. The resulting mixture was washed with water (1×100 mL) and brine (1×100 mL). The resulting mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The filtrate was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:20) to yield tert-butyl 2-(4-nitrophenoxy)acetate as a yellow solid.
Quantity
1 g
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reactant
Reaction Step One
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1.68 g
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reactant
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1.49 g
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reactant
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50 mL
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reactant
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150 mL
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solvent
Reaction Step Five

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